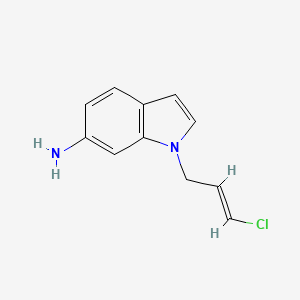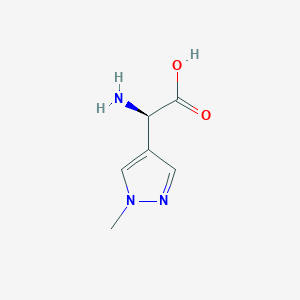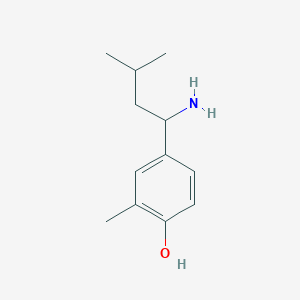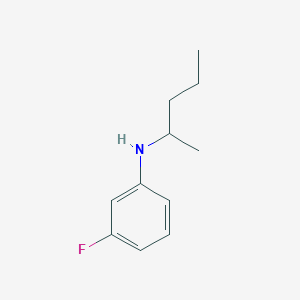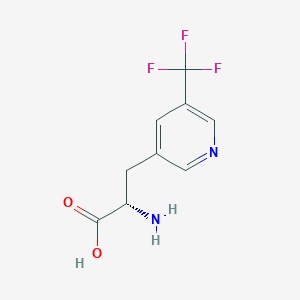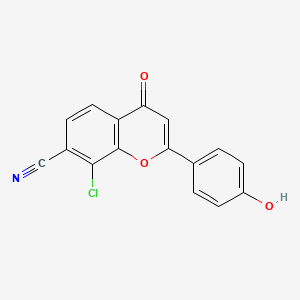![molecular formula C8H13F2N B13327721 2,2-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B13327721.png)
2,2-Difluoro-5-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-5-azaspiro[35]nonane is a heterocyclic compound characterized by a spirocyclic structure with two fluorine atoms and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5-azaspiro[3.5]nonane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of difluorocarbene precursors, which react with azaspiro compounds to introduce the fluorine atoms at the desired positions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-5-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need polar aprotic solvents to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions yield oxides, reduction reactions produce reduced derivatives, and substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2,2-Difluoro-5-azaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an enzyme inhibitor or receptor modulator.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. The pathways involved in these interactions often include hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-7-azaspiro[3.5]nonane: This compound has a similar spirocyclic structure but differs in the position of the azaspiro moiety.
2,2-Difluoro-6-azaspiro[3.5]nonane: Another similar compound with a different position of the azaspiro moiety.
Uniqueness
2,2-Difluoro-5-azaspiro[3.5]nonane is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The position of the fluorine atoms and the azaspiro moiety can significantly influence the compound’s interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13F2N |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
2,2-difluoro-5-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13F2N/c9-8(10)5-7(6-8)3-1-2-4-11-7/h11H,1-6H2 |
InChI Key |
KUTBLVSHSHIGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine](/img/structure/B13327638.png)
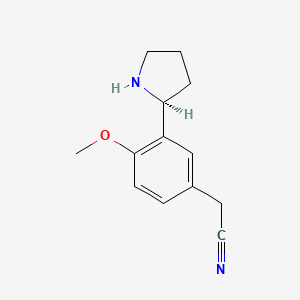


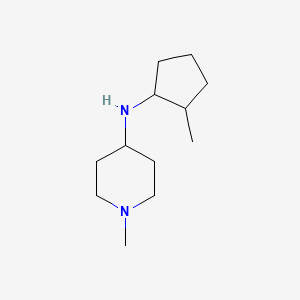
![7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole](/img/structure/B13327664.png)
